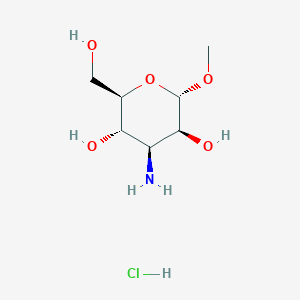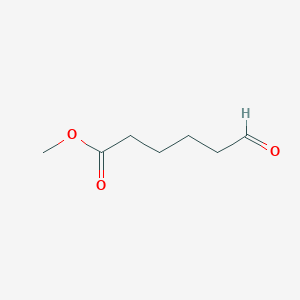
Methyl 6-oxohexanoate
Overview
Description
Methyl 6-oxohexanoate is a naturally occurring, six-carbon organic compound with a molecular weight of 122.15 g/mol. It is a colorless liquid with a mild odor and a boiling point of 120-122 °C. This compound is an important component of many essential oils, including lavender and peppermint. It is also used in the synthesis of various pharmaceuticals, fragrances, and flavorings. Furthermore, it has been studied for its potential applications in biotechnology and medicine.
Scientific Research Applications
Leukotriene Synthesis
Methyl 5S-(benzoyloxy)-6-oxohexanoate 2, a derivative of Methyl 6-oxohexanoate, serves as a key intermediate in leukotriene synthesis. It can be synthesized from 2-cyclohexen-1-one using an unsymmetrical ozonolysis method (Hayes & Wallace, 1990).
Asymmetric Hydrogenation
The asymmetric hydrogenation of methyl 3,5-dioxohexanoate into various derivatives is used for efficient synthesis of (S)-6-methyl-5,6-dihydro-2-pyrone, a compound with high enantiomeric purity, using ruthenium catalysts (Blandin, Carpentier, & Mortreux, 1999).
Biotin (Vitamin H) Synthesis
A novel method involves synthesizing biotin from 6-(5-methyl-4-imidazolin-4-yl)-6-oxohexanoic acid esters, crucial in biotin synthesis (Zav'yalov et al., 2006).
Pharmaceutical and Nutraceutical Applications
The synthesis of deuterated methyl 6,9,12-octadecatrienoate and its isomers, derived from this compound, has applications in pharmaceuticals and nutraceuticals (Rakoff, 1984).
Anticonvulsant Activity
Methyl 4-[(p-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, another derivative, shows promise as a safer alternative for treating epilepsy (Scott et al., 1993).
Prostanoid Synthesis
Methyl 7-Oxoheptanoate, prepared from cycloheptanone, acts as a key intermediate for prostanoid synthesis (Ballini & Petrini, 1984).
Synthesis of Cyclic Ketones
Palladium-catalyzed cyclization of methyl 3-oxo-8-phenoxy-6-octenoate yields compounds like 2-carbomethoxy-3-vinylcyclopentanone, which are useful for synthesizing methyl dihydrojasmonate (Tsuji et al., 1980).
Fragmentation Mechanisms Study
The study of small oxocarboxylic acids, like 5-oxohexanoic acid and 6-oxoheptanoic acid, reveals unique fragmentation behaviors useful in mass spectrometric characterization (Kanawati et al., 2007).
Properties
IUPAC Name |
methyl 6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNFXHCDOASWAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216723 | |
| Record name | Methyl 5-formylvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6654-36-0 | |
| Record name | Methyl 6-oxohexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6654-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-formylvalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006654360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-formylvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common method for synthesizing Methyl 6-oxohexanoate?
A1: this compound can be efficiently synthesized from readily available starting materials like cyclohexene. [, , ] A common approach involves a tandem ozonolysis, methanolysis, and hydrolysis process starting from cyclohexanone enol acetate. [] This method offers a practical and scalable route to obtain gram quantities of the desired compound.
Q2: How is this compound utilized in the synthesis of more complex molecules?
A2: this compound serves as a key building block in the multi-step synthesis of natural products like dihydropipercide and pipercide, insecticidal isobutylamide derivatives found in Piper Nigrum L. [] Its structure, particularly the terminal methyl ester and ketone functionalities, makes it amenable to further chemical transformations, such as Wittig reactions and chain extension reactions, enabling the construction of more elaborate molecules. [] For instance, it acts as a precursor for synthesizing deuterated methyl 9,15-octadecadienoate and methyl 9,12,15-octadecatrienoate geometric isomers, important compounds in lipid chemistry research. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
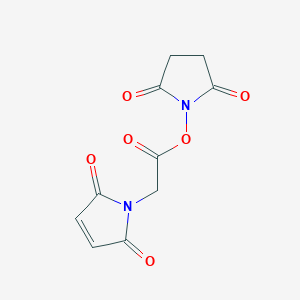


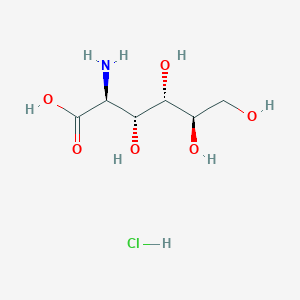

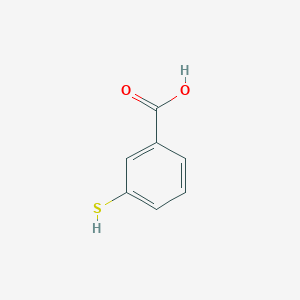


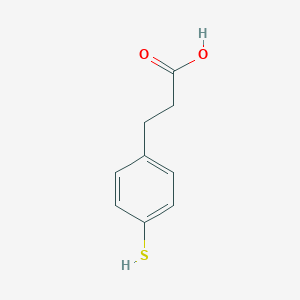
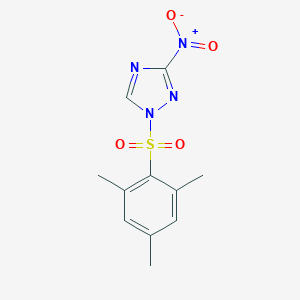
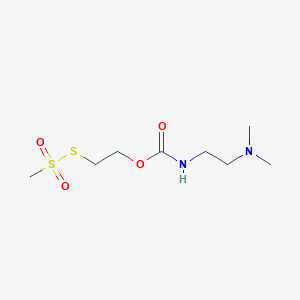

![N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13670.png)
